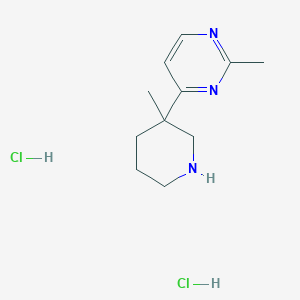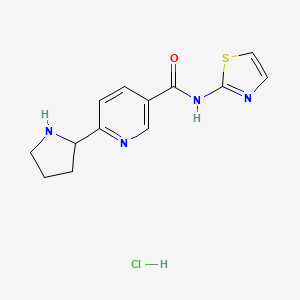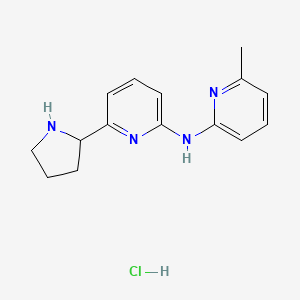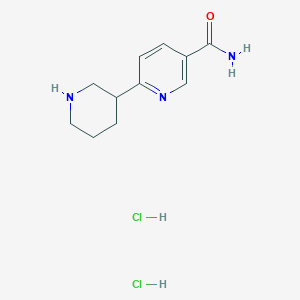
Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride
Descripción general
Descripción
Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity : A study by Prasad et al. (2018) synthesized a compound related to Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride and evaluated its antiproliferative activity. The study's focus was on the structural characterization of the compound, which included analysis using various spectroscopic methods and X-ray diffraction studies.
Imaging in Parkinson's Disease : In research by Wang et al. (2017), a derivative of this compound was synthesized for use as a PET imaging agent for LRRK2 enzyme in Parkinson's disease. This highlights its potential application in neurodegenerative disease research.
Synthesis and Reactions with Hydrazine Hydrate : A study by Chumachenko et al. (2014) focused on synthesizing 5-Morpholino-1,3-oxazole-4-carbonitriles derivatives and their interaction with hydrazine hydrate. These derivatives are structurally related to this compound and indicate the compound's versatility in chemical reactions.
Synthesis and Biological Activity Analysis : Syed et al. (2013) synthesized a series of compounds including derivatives of this compound, evaluating their antitubercular and antifungal activity. This study provides insight into the compound's potential pharmaceutical applications.
Molecular Structure and Antitumor Activity : Tang & Fu (2018) synthesized a derivative of this compound and analyzed its antitumor activity. They confirmed the molecular structure through X-ray diffraction and tested its effectiveness against various cancer cell lines.
Corrosion Inhibition Studies : In the work by Jeeva et al. (2015), derivatives of this compound were synthesized and examined as corrosion inhibitors. This highlights the compound's potential applications in material science and engineering.
Propiedades
IUPAC Name |
morpholin-4-yl-(6-pyrrolidin-2-ylpyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c18-14(17-6-8-19-9-7-17)11-3-4-13(16-10-11)12-2-1-5-15-12;/h3-4,10,12,15H,1-2,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLZBHDIFTHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)








![4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402449.png)
![C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride](/img/structure/B1402451.png)
![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)
![3-(R)-1-Piperidin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-onehydrochloride](/img/structure/B1402456.png)
